5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
This compound is a pyrazoline-based derivative featuring a 4-bromophenyl group at position 3, a 2-chloro-8-methylquinolin-3-ylmethyl substituent at position 5, and a 5-oxopentanoic acid chain. Its molecular formula is C26H22BrClN3O3 (molecular weight: ~571.8 g/mol). The pyrazoline core (a five-membered ring with two adjacent nitrogen atoms) is a pharmacophoric motif known for diverse biological activities, including antimicrobial and anti-inflammatory properties . The 2-chloro-8-methylquinoline moiety may enhance lipophilicity and target affinity, while the pentanoic acid chain improves solubility and bioavailability .
Properties
IUPAC Name |
5-[5-(4-bromophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrClN3O3/c1-15-4-2-5-17-12-18(25(27)28-24(15)17)13-20-14-21(16-8-10-19(26)11-9-16)29-30(20)22(31)6-3-7-23(32)33/h2,4-5,8-12,20H,3,6-7,13-14H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINOMCRTCKRYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the bromophenyl and quinolinyl groups, and the final formation of the oxopentanoic acid moiety. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a suitable halide precursor.
Introduction of the Quinolinyl Group: This can be done through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Formation of the Oxopentanoic Acid Moiety: This final step may involve the oxidation of a suitable precursor using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl and pyrazole rings, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromophenyl group using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of quinolinone derivatives
Reduction: Formation of phenyl derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of pyrazoline derivatives with substituted aryl groups and carboxylic acid chains. Below is a comparative analysis with structurally related compounds:
Key Findings:
Substituent Impact on Activity: The 2-chloro-8-methylquinoline group in the target compound likely confers higher target specificity compared to simpler aryl groups (e.g., phenyl in compound 24) due to its planar heterocyclic structure and halogenated substituents, which enhance π-π stacking and hydrophobic interactions . The 5-oxopentanoic acid chain (vs. 4-oxobutanoic acid in 24 and 8) may improve solubility and metabolic stability, as longer chains reduce crystallinity and increase water interaction .
Replacement of bromine with chlorine (e.g., compound 25 in ) reduces steric bulk but may lower binding affinity in bromine-specific receptors.
Synthetic Challenges: The target compound’s synthesis likely involves multi-step coupling of the quinoline and pyrazoline moieties, similar to compound 24 (86% yield). However, steric hindrance from the 8-methyl group on quinoline could reduce yields compared to simpler analogues .
Pharmacophore Modeling: The pyrazoline core and carboxylic acid chain are critical for activity, as seen in compound 24, which showed antimicrobial effects. The quinoline substituent in the target compound may expand its target spectrum to include quinoline-binding enzymes (e.g., topoisomerases) .
Biological Activity
5-[3-(4-bromophenyl)-5-[(2-chloro-8-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound characterized by a unique structural arrangement that includes a pyrazole ring and various substituents such as a bromophenyl group and a chloroquinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is C19H18BrClN2O3, with a molecular weight of approximately 494.18 g/mol. The presence of multiple functional groups suggests that it may interact with various biological targets, which is critical for understanding its mechanism of action and therapeutic potential.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- In vitro studies have shown that derivatives of pyrazole compounds, including this one, can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- Research has suggested that pyrazole-based compounds may possess anticancer activity. A study on related pyrazolone derivatives indicated potential cytotoxic effects against various cancer cell lines . The unique combination of the pyrazole and quinoline structures may create synergistic effects that enhance their anticancer properties.
- Enzyme Inhibition :
The mechanism by which this compound exerts its biological effects is still under investigation. However, its interactions with various biological targets are essential for elucidating its pharmacological profile.
Data Table: Comparison of Biological Activities
Case Study 1: Antibacterial Activity
In a comparative study, derivatives similar to 5-[3-(4-bromophenyl)-... were tested for their antibacterial efficacy using the agar disc diffusion method. Results indicated significant inhibition zones against E. coli and S. aureus, suggesting strong antimicrobial potential.
Case Study 2: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of pyrazolone derivatives on lymphoma cell lines. The results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving cyclocondensation and functionalization. For example, pyrazoline derivatives are typically prepared using General Procedure G (as described in related syntheses), where intermediates like 4-bromophenylhydrazine and substituted quinoline aldehydes undergo [3+2] cycloaddition. Post-synthesis, purity optimization involves flash chromatography (10% methanol in dichlorobenzene) and HPLC analysis (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer: Structural validation requires a combination of 1H/13C NMR (to confirm proton environments and carbon backbones), HRMS (for molecular formula verification), and HPLC-UV (to assess purity). For example, the pyrazoline ring protons typically appear as doublets of doublets (δ 3.5–4.5 ppm), while the quinoline methyl group resonates as a singlet near δ 2.8 ppm .
Q. What solvent systems are optimal for recrystallizing this compound?
Methodological Answer: Recrystallization in methanol/dichloromethane (1:9 v/v) or ethyl acetate/hexane mixtures yields high-purity crystals. Solvent polarity should be adjusted based on the compound’s solubility profile, monitored via TLC (silica gel, UV visualization) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological targets?
Methodological Answer: Density Functional Theory (DFT) calculations (using Gaussian 16 or ORCA) can model the compound’s electron distribution, identifying reactive sites like the pyrazoline N-atom or quinoline chlorine. Molecular docking (AutoDock Vina, PyRx) against protein targets (e.g., kinase enzymes) predicts binding affinities, guiding SAR studies .
Q. What experimental design strategies (e.g., DoE) are suitable for optimizing reaction yields?
Methodological Answer: A Design of Experiments (DoE) approach using response surface methodology (RSM) can optimize variables like temperature, solvent ratio, and catalyst loading. For instance, a Central Composite Design (CCD) with 3 factors and 20 runs identifies optimal conditions, reducing trial-and-error experimentation .
Q. How can contradictions in biological activity data (e.g., IC50 variability) be resolved?
Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability or solvent effects). Standardize protocols using ICReDD’s feedback loop : computational predictions → experimental validation → data recalibration. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) .
Q. What chromatographic techniques resolve co-eluting impurities during HPLC analysis?
Methodological Answer: Use UHPLC with a chiral stationary phase (e.g., Chiralpak IA-3) or tandem mass spectrometry (LC-MS/MS) to distinguish stereoisomers or degradation products. Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance peak resolution .
Q. How does substituent variation (e.g., halogen substitution) impact the compound’s pharmacokinetics?
Methodological Answer: Replace the 4-bromophenyl group with 4-fluorophenyl or 4-chlorophenyl analogs and compare logP (via shake-flask method) and metabolic stability (human liver microsome assays). The bromine atom’s steric bulk may reduce CYP450-mediated oxidation, prolonging half-life .
Data Analysis & Validation
Q. What statistical methods validate reproducibility in biological assays?
Methodological Answer: Apply Bland-Altman analysis to assess inter-lab variability and Cohen’s kappa coefficient for categorical data (e.g., active/inactive classifications). Use Grubbs’ test to identify outliers in triplicate measurements .
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance reaction scale-up simulations?
Methodological Answer: Integrate COMSOL’s CFD modules with AI algorithms to model heat/mass transfer in batch reactors. Train neural networks on historical kinetic data to predict optimal stirring rates and cooling profiles, minimizing byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
